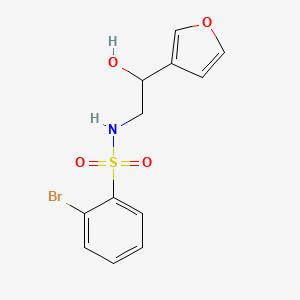
2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide" is a chemically synthesized molecule that features a benzenesulfonamide moiety linked to a brominated furan derivative. The presence of the bromo group and the furan ring suggests potential reactivity in palladium-catalyzed coupling reactions, as well as possible electrophilic substitution reactions. The molecule could be of interest in the development of pharmaceuticals or as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of furan derivatives can be achieved through palladium-catalyzed desulfitative arylation, where benzenesulfonyl chlorides are coupled with furan derivatives. This method allows for regioselective arylation at the C5 position of the furan, and it tolerates a variety of substituents on the benzenesulfonyl derivative . Additionally, the synthesis of benzo[b]furans can be performed in a one-pot reaction involving the addition of phenols to bromoalkynes followed by palladium-catalyzed C-H bond functionalization . Another approach for synthesizing substituted benzo[b]furans is through a photochemical route, which is metal-free and uses more cost-effective chlorophenols . These methods provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of "this compound" would likely involve a planar furan ring due to aromaticity, with the bromo substituent at the 2-position. The benzenesulfonamide group would be attached through a hydroxyethyl linker, which could introduce some conformational flexibility to the molecule. The presence of the bromo group adjacent to the furan ring could facilitate further chemical transformations .
Chemical Reactions Analysis
The bromo group in the compound is a reactive site that can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed coupling reactions to form C-C bonds with other organic moieties . Bromination kinetics of furan derivatives have been studied, and the reactivity of the bromo group can be influenced by the nature of the substituents on the furan ring . The compound could also be involved in cyclization reactions to form more complex heterocyclic structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of aromatic sulfonamides and brominated heterocycles. These might include moderate to high polarity, potential for hydrogen bonding due to the hydroxyethyl group, and a certain degree of solubility in polar organic solvents. The bromo group would enhance the molecule's reactivity, making it a suitable candidate for further functionalization .
Scientific Research Applications
Photodynamic Therapy and Photocatalytic Applications
Research on benzenesulfonamide derivatives, including those related to 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide, has shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them potent Type II photosensitizers suitable for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Further, the spectroscopic and photophysical properties of these zinc(II) phthalocyanine compounds were investigated, revealing their potential as photosensitizer candidates due to their solubility in common solvents, adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Molecular Synthesis and Characterization
The synthesis and structural characterization of compounds related to this compound have been extensively studied. For example, a gold(I)-catalyzed cascade reaction was employed to obtain various N-(furan-3-ylmethylene)benzenesulfonamides, demonstrating a novel approach to enriching gold carbenoid chemistry and group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Additionally, the synthesis and derivatization of furan-2-sulfonamides from 3-arylsulfonyl heterocycles via chlorosulfonation and bromination techniques have been explored, highlighting the versatility and reactivity of these compounds in chemical synthesis (Hartman & Halczenko, 1990).
Directed Metalation and Chemical Reactivity
The potential of benzenesulfonamide as a Directed Metalation Group (DMG) has been highlighted, showing its applications in heterocyclic synthesis, rearrangements, and cross-coupling reactions. This showcases the broad utility of benzenesulfonamide derivatives in organic synthesis and the development of new chemical entities (Familoni, 2002).
properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVIEZYXTCWHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

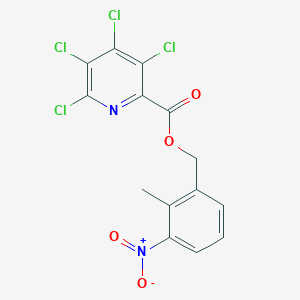
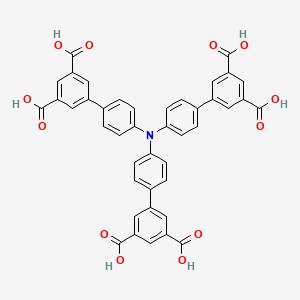

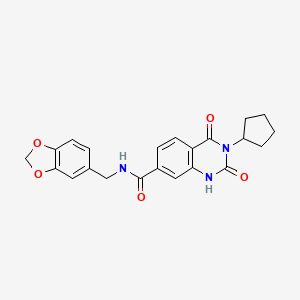
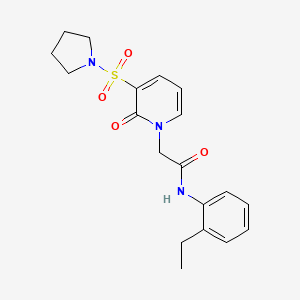

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
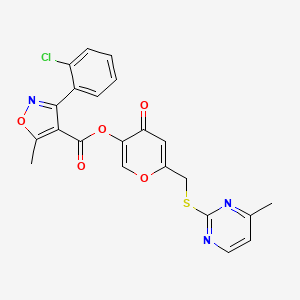
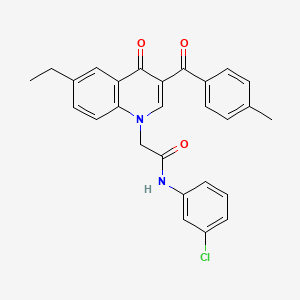
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)